2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
2-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-6-9(7(11)12)4-8(5-9)2-1-3-8/h1-6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETTUWKZZYQKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Multi-Step Synthesis via Dicarboxylate Intermediates (Based on US Patent US3748354A)
The earliest and one of the most detailed synthetic routes to 2-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid is described in US patent US3748354A, which outlines the preparation of spiro(3,3)heptane amino acids, including the target compound.
Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate : This is the starting intermediate, prepared by known methods (J. Org. Chem. 26, 54 (1961)).
Conversion to Methyl β-Cyanospiro[3.3]heptane-2-carboxylate : The dicarboxylate is transformed through a series of reactions involving diazomethane treatment, extraction, and drying steps.
Formation of Methyl 6-Carbamoylspiro[3.3]heptane-2-carboxylate : Using ethyl chloroformate and triethylamine under low temperature (-10 °C), followed by ammonia gas bubbling, the amide functionality is introduced.
Conversion to Methyl 6-Cyanospiro[3.3]heptane-2-carboxylate : Treatment with phosphorus oxychloride in refluxing 1,2-dichloroethane converts the amide to the nitrile.
Hydrolysis to 6-Cyanospiro[3.3]heptane-2-carboxylic acid : Refluxing with sodium hydroxide in ethanol hydrolyzes the nitrile ester to the corresponding acid.
Hydrogenation to 6-Aminomethylspiro[3.3]heptane-2-carboxylic acid : Catalytic hydrogenation with platinum oxide under acidic conditions converts the nitrile to the aminomethyl group.
Isolation of Free Base : The hydrochloride salt is converted to the free acid by ion exchange chromatography (Dowex-1 acetate resin).
Summary Table of Key Steps and Conditions:
| Step | Intermediate/Product | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| A | Dimethyl spiro[3.3]heptane-2,6-dicarboxylate | Diazomethane treatment, extraction, drying | Reference method from J. Org. Chem. |
| B | Methyl β-cyanospiro[3.3]heptane-2-carboxylate | Extraction with sodium bicarbonate, drying | Isolated as oil |
| C | Methyl 6-carbamoylspiro[3.3]heptane-2-carboxylate | Ethyl chloroformate, triethylamine, NH3 gas | Recrystallized; MP 148.5-150 °C |
| D | Methyl 6-cyanospiro[3.3]heptane-2-carboxylate | POCl3, reflux in 1,2-dichloroethane | Evaporated to dryness |
| E | 6-Cyanospiro[3.3]heptane-2-carboxylic acid | NaOH reflux in ethanol | MP 98-101 °C |
| F | 6-Aminomethylspiro[3.3]heptane-2-carboxylic acid hydrochloride | H2, PtO2 catalyst, acidic conditions | MP 154-158 °C; free base MP 255-260 °C |
This method is robust and has been the foundational synthetic route for preparing the compound with good purity and yield.
Synthetic Strategies Using Spirocyclic Ketone Precursors and Strecker Reaction
Recent research advances have focused on more stereoselective and versatile synthetic approaches employing spirocyclic ketone intermediates and chiral auxiliaries.
Spirocyclic Scaffold Construction : Starting from O-silylated 2-(hydroxymethyl)cyclobutanone derivatives, the spiro[3.3]heptane core is assembled via olefination (Tebbe reagent preferred over Wittig for this substrate) and ring closure reactions such as dichloroketene addition or Meinwald oxirane rearrangement.
Installation of Amino Acid Moiety : Modified Strecker reactions are employed on racemic spirocyclic ketones using chiral auxiliaries like Ellman’s sulfinamide or (R)-α-phenylglycinol to introduce the aminomethyl group with stereochemical control.
Diastereomer Separation and Characterization : Diastereomers formed are separated chromatographically, and absolute configurations confirmed by X-ray crystallography.
Advantages : This approach allows access to a library of regio- and stereoisomers of spiro[3.3]heptane amino acid analogs, including 2-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid, enabling structure-activity relationship studies and medicinal chemistry applications.
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of O-silylated 2-(hydroxymethyl)cyclobutanone | Functional group interconversion, silylation | Common precursor for spiro scaffold |
| 2 | Olefination to introduce alkene | Titanium-based Tebbe reagent | Wittig reaction ineffective here |
| 3 | Ring closure via dichloroketene addition or Meinwald rearrangement | Reflux or epoxidation steps | Forms spirocyclic ketones |
| 4 | Strecker reaction with chiral sulfinamide auxiliary | Modified conditions for amino acid installation | Yields diastereomeric amino acids |
| 5 | Diastereomer isolation and purification | Chromatography | Enables stereochemical diversity |
This methodology is detailed in the 2023 study on spirocyclic glutamic acid analogs and represents a modern, stereochemically diverse approach to preparing 2-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid and related compounds.
Alternative Synthetic Routes via 2-Azaspiro[3.3]heptane Derivatives
Another approach involves synthesis of 2-azaspiro[3.3]heptane derivatives, which are nitrogen-containing analogs of the spiro[3.3]heptane scaffold.
The synthesis involves ring closure of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles to form the spirocyclic scaffold.
These amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, serve as conformationally restricted amino acids for biochemical and drug design applications.
While this route is more focused on nitrogen incorporation into the ring system, it provides insight into alternative synthetic strategies for spirocyclic amino acids related to 2-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic molecules. Its spirocyclic structure facilitates the construction of complex frameworks that are often challenging to achieve with linear compounds. The ability to introduce different functional groups onto the spirocyclic core enhances its utility in creating diverse chemical entities.
Table 1: Examples of Compounds Synthesized Using 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic Acid
| Compound Name | Application Area | Reference |
|---|---|---|
| Spirocyclic glutamate analogs | Neuropharmacology | |
| Polyamides | Material Science | |
| Fluorinated derivatives | Medicinal Chemistry |
Biological Applications
Enzyme Mechanisms and Protein Interactions
In biological research, 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid is employed to study enzyme mechanisms and protein-ligand interactions. Its structure allows for specific binding interactions with enzymes, making it useful in elucidating biochemical pathways.
Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as cancer and metabolic disorders.
Medicinal Chemistry
Drug Development
The compound is being investigated for its potential therapeutic applications in drug development. Its unique properties allow it to act as a bioisostere for benzene rings, which can lead to improved pharmacokinetic profiles compared to traditional compounds.
Table 2: Therapeutic Potential of 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic Acid Derivatives
Industrial Applications
Pharmaceutical Manufacturing
In the pharmaceutical industry, 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid is utilized in the production of fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing active pharmaceutical ingredients (APIs).
Plasticizers and Resins
The compound also finds application as a plasticizer for natural and synthetic resins, enhancing the flexibility and durability of polymer materials.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and physicochemical differences between 2-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid and related compounds:
Biological Activity
2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its spirocyclic structure, which contributes to its unique biological interactions. The molecular formula is with a molecular weight of 155.19 g/mol. It features two hydrogen bond donors and three acceptors, indicating potential for significant interactions with biological macromolecules.
The biological activity of 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid can be attributed to several mechanisms:
- GABA Receptor Modulation : Research indicates that compounds similar to this structure can act as ligands for GABA_A receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .
- Inhibition of Cancer Pathways : Preliminary studies suggest that derivatives of spiro[3.3]heptane may inhibit pathways involved in tumor growth, such as the Hedgehog signaling pathway, which is crucial in various cancers .
Anticancer Activity
A comparative study highlighted the anticancer effects of spiro[3.3]heptane derivatives, demonstrating that they exhibit significant cytotoxicity against cancer cell lines such as HepG2 (human hepatocellular carcinoma) at concentrations around 50 µM. The mechanism involves apoptosis induction, as evidenced by caspase activation assays .
Neuropharmacological Effects
The compound has shown promise in modulating GABAergic activity, which can lead to anxiolytic and anticonvulsant effects. In vitro studies have demonstrated that compounds with similar structures can significantly affect GABA_A receptor binding affinity and efficacy .
Case Studies
- Vorinostat Analogs : A study comparing 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid with Vorinostat revealed that while both compounds promoted apoptosis in HepG2 cells, the spiro compound required higher concentrations for similar efficacy .
- Bronchodilator Studies : Related compounds have been evaluated for their ability to relax airway smooth muscle in vivo, suggesting potential applications in treating respiratory conditions like asthma through GABA receptor interaction .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.19 g/mol |
| GABA_A Binding Affinity | High (specific values pending further studies) |
| Cytotoxicity (HepG2 cells) | IC50 ~ 50 µM |
Q & A
Q. What are the best practices for safe storage and disposal of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
